molecular formula C23H30N4O4S B2673426 N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-71-6

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2673426
M. Wt: 458.58
InChI Key: BLVLGPXDZXDZRA-UHFFFAOYSA-N
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Description

“N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tosyl group, which is often used as a protecting group in organic synthesis . The compound also includes an amide group, which is a key functional group in proteins and other bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (piperazine ring). The 2,5-dimethylphenyl group is a derivative of phenol, with two methyl groups at the 2nd and 5th positions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amide group might participate in condensation or hydrolysis reactions, while the piperazine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, nitro compounds, which are similar to your compound, are known to have high dipole moments and low volatility .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has focused on their synthesis and potential as intermediates for further chemical transformations. For example, studies have detailed the synthesis of aromatic polyamides containing specific functional groups, offering insights into methodologies that could be applied to synthesize and modify the compound of interest for specific scientific applications, such as the development of new materials with potential electrochromic properties (Liou & Chang, 2008).

Biological Activities and Potential Applications

Compounds with structural similarities have been evaluated for their biological activities, including their potential as anticancer agents and their interactions with biological targets such as the androgen receptor. For instance, N-arylpiperazine-1-carboxamide derivatives have been synthesized and assessed for their activities as nonsteroidal androgen receptor antagonists, indicating the potential therapeutic applications of related compounds in the treatment of diseases like prostate cancer (Kinoyama et al., 2005).

Another area of interest is the synthesis of novel chemical entities for anticancer research, where functionalized amino acid derivatives have been developed and evaluated for cytotoxicity against human cancer cell lines, highlighting the utility of such compounds in designing new anticancer agents (Kumar et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be further explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-17-6-9-20(10-7-17)32(30,31)27(23(29)26-13-11-25(4)12-14-26)16-22(28)24-21-15-18(2)5-8-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLGPXDZXDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

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